molecular formula C7H9NO4S B1391591 5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid CAS No. 860175-46-8

5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid

Cat. No. B1391591
M. Wt: 203.22 g/mol
InChI Key: SQCLVFLVDGNUTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the synthesis process .


Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has focused on the synthesis of various thiazine derivatives, including studies on dihydro-1,4-thiazines, which show potential in creating compounds with diverse chemical properties. For example, studies have explored intramolecular cyclisations of dihydro-thiazines, leading to the formation of complex bicyclic structures (Kitchin & Stoodley, 1973).
  • Another study focused on synthesizing 3,4‐dihydro‐2‐methyl‐3‐oxo‐2H‐benzo‐1,4‐thiazine‐2‐carboxylic acids, demonstrating the versatility of thiazine derivatives in synthesizing a range of heterocyclic compounds (Cizej & Urleb, 1996).

Biological and Physiological Significance

  • A significant discovery was the detection of a thiazine derivative, structurally similar to 5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid, in bovine brain extracts. This finding suggests potential biological roles for such compounds in the central nervous system (Nardini et al., 1990).

Conformational and Stereochemical Studies

  • Studies on the conformational behaviour of dihydro-1,4-thiazines have been conducted to understand their chemical properties better. This research provides insights into how the structure of these molecules affects their reactivity and potential applications (Kitchin & Stoodley, 1968).

Potential in Drug Synthesis

  • Thiazine derivatives have shown promise in the synthesis of cephalosporins, a class of antibiotics. Studies have detailed methods to synthesize thiazine-carboxylates, valuable for creating cephalosporin analogues (Alexander et al., 1974).

Novel Heterocyclic Systems

  • Research has also led to the creation of new heterocyclic systems, such as the synthesis of 3-methoxy-5-oxo-6-phenyl-5,6-dihydro-4H-isothiazolo[5,4-b]-1,4-thiazine, demonstrating the potential for developing unique chemical structures (Voskoboev et al., 2002).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. Safety data sheets (SDS) are a good source of this information .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies .

properties

IUPAC Name

3-methoxycarbonyl-3,6-dihydro-2H-1,4-thiazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S/c1-12-7(11)5-3-13-2-4(8-5)6(9)10/h5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCLVFLVDGNUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid
Reactant of Route 2
5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid
Reactant of Route 3
5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid
Reactant of Route 4
5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid
Reactant of Route 5
5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid
Reactant of Route 6
5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid

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